1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime
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Overview
Description
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime: is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of pyrazole, characterized by the presence of three methyl groups and an oxime functional group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime can be synthesized through the reaction of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde+hydroxylamine hydrochloride→1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically follows the laboratory-scale procedures with optimization for larger-scale production. This may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitrile oxides.
Reduction: Formation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde amine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can interact with nucleic acids, affecting their structure and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde
- 3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde
- 1-benzyl-1H-pyrazole-4-carbaldehyde
Comparison: 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the oxime derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(NE)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-7(4-8-11)6(2)10(3)9-5/h4,11H,1-3H3/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXOWWYYKPERBT-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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